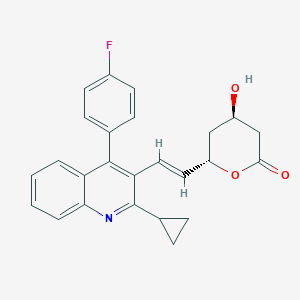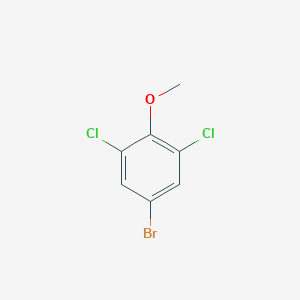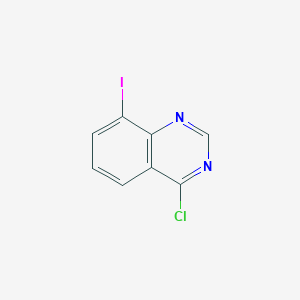
4-Chloro-8-iodoquinazoline
概要
説明
4-Chloro-8-iodoquinazoline is a halogen-substituted quinazoline, a class of compounds known for their diverse biological activities. The presence of chlorine and iodine atoms on the quinazoline ring system suggests potential for various chemical reactions and biological interactions. While the specific compound 4-Chloro-8-iodoquinazoline is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as antiplasmodial, antitumor, and other pharmacological properties .
Synthesis Analysis
The synthesis of halogen-substituted quinazolines, including those related to 4-Chloro-8-iodoquinazoline, typically involves multi-step reactions. For instance, a microwave-assisted Suzuki-Miyaura cross-coupling approach has been used to synthesize 4-aryl-substituted 2-trichloromethylquinazoline derivatives . Another study describes the synthesis of 4-anilino-2-trichloromethylquinazolines from 4-chloro-2-trichloromethylquinazoline using a solvent-free procedure . Additionally, selective stepwise substitution of halogens in quinoline derivatives has been reported, which could be relevant for the synthesis of 4-Chloro-8-iodoquinazoline .
Molecular Structure Analysis
The molecular structure of halogen-substituted quinazolines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the 8-iodoquinolinium ion has been described as almost planar, and its interactions with solvent molecules and ions have been detailed . These structural features are important for understanding the reactivity and potential binding interactions of the compound.
Chemical Reactions Analysis
Halogen atoms on quinazoline rings are reactive sites that can undergo various chemical reactions. For instance, the successive substitution of halogens by aryl groups in cross-coupling reactions has been explored . Nucleophilic substitution reactions of chloroquinolines with heterocyclic amines, such as 1,2,4-triazole, have also been studied, providing insights into the reactivity of chloro-substituted quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogen-substituted quinazolines are influenced by the nature and position of the halogen substituents. These properties are crucial for the compound's solubility, stability, and biological activity. For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline and its structural confirmation via NMR and MS spectrum provide information on the compound's chemical identity . The antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines, along with their affinity for melanin, suggests that the physical properties of these compounds are significant for their biological function .
科学的研究の応用
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
4-Chloro-8-iodoquinazoline is used in the synthesis of 4-anilinoquinazolines , which have been widely investigated as potential anticancer agents . These compounds can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors .
Methods of Application
The N-arylation of 4-chloroquinazolines is performed using microwave-mediated techniques in THF/H2O, which rapidly and efficiently affords a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .
Results or Outcomes
Preliminary screening of the synthesized compounds against tumor cells showed promising antiproliferative properties .
Material Science
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
4-Chloro-6-fluoro-8-iodoquinazoline is used in material science due to its unique chemical properties . It can be leveraged to engineer novel materials with enhanced performance characteristics .
Results or Outcomes
The use of 4-Chloro-6-fluoro-8-iodoquinazoline in material science can lead to improved thermal stability, mechanical strength, or optical properties of the engineered materials .
Safety And Hazards
4-Chloro-8-iodoquinazoline is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
4-chloro-8-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUDFPLOIQUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559800 | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-iodoquinazoline | |
CAS RN |
125096-73-3 | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

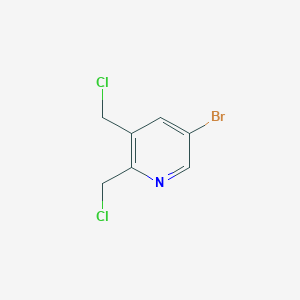
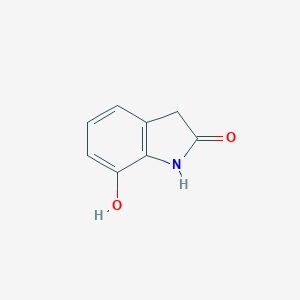
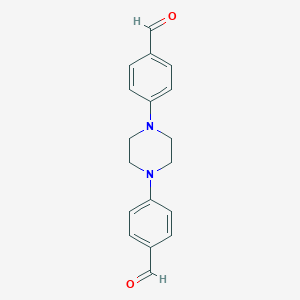
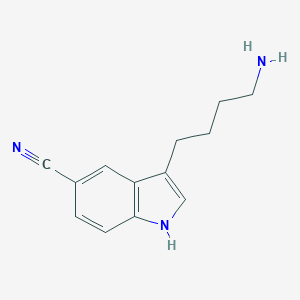
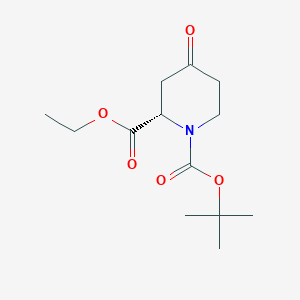
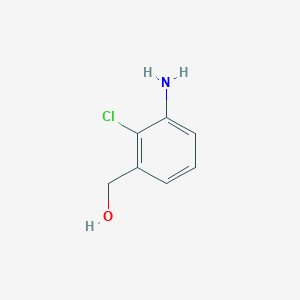
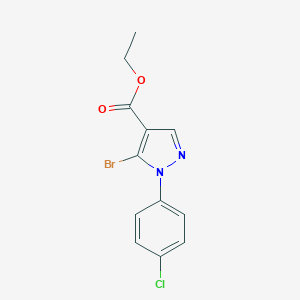
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
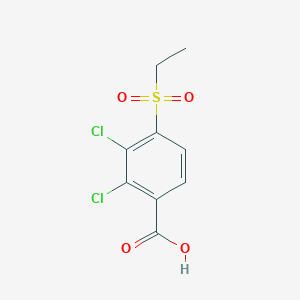
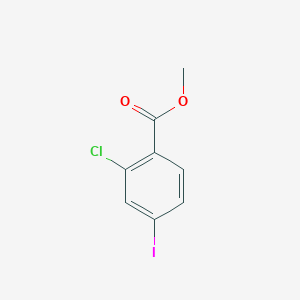
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
